

# Glyceryl Dibehenate: A Comprehensive Technical Guide for Pharmaceutical Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Glyceryl dibehenate*

Cat. No.: *B1592486*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **glyceryl dibehenate**, a versatile lipid excipient widely utilized in the pharmaceutical industry. This document consolidates critical information on its chemical identity, physicochemical properties, and established applications in advanced drug delivery systems. Detailed experimental protocols and workflow visualizations are included to support formulation development and research.

## Chemical Identification and Synonyms

**Glyceryl dibehenate** is a mixture of esters of behenic acid and glycerol, with the diester, **glyceryl dibehenate**, being the predominant component.[1] It is important to note that commercial products, such as Compritol® 888 ATO, are mixtures of mono-, di-, and triglycerides of behenic acid.[2][3] This variability is reflected in the multiple CAS numbers associated with this substance.

The primary CAS number for **Glyceryl Dibehenate** is 99880-64-5.[4][5][6] However, other CAS numbers are also frequently referenced in literature and commercial products, including:

- 77538-19-3[1]
- 94201-62-4 (for the diester specifically)[7][8]

- 30233-64-8 (for glyceryl monobehenate, a component of the mixture)[8]
- 18641-57-1 (for glyceryl tribehenate, a component of the mixture)[8]

A variety of synonyms are used to refer to **glyceryl dibehenate**, reflecting its chemical nature and commercial branding. These include:

- Compritol 888 ATO[8][9]
- Glycerol dibehenate[4][8]
- Glycerin dibehenate[4][10]
- Glyceryl didocosanoate[4]
- Docosanoic acid, diester with 1,2,3-propanetriol[4][6]
- Dibehenin[11]
- 2,3-dihydroxypropyl docosanoate[8]

## Physicochemical Properties

The functional properties of **glyceryl dibehenate** are dictated by its physicochemical characteristics. The following table summarizes key quantitative data for a typical commercial-grade **glyceryl dibehenate** (Compritol® 888 ATO).

| Property               | Value                                                                                                                            | Reference |
|------------------------|----------------------------------------------------------------------------------------------------------------------------------|-----------|
| Appearance             | Fine white powder or hard waxy mass                                                                                              | [1][8]    |
| Odor                   | Faint                                                                                                                            | [1][8]    |
| Melting Point          | 69.0 to 74.0 °C                                                                                                                  | [1]       |
| Acid Value             | ≤ 4.0 mg KOH/g                                                                                                                   | [1]       |
| Saponification Value   | 145 to 165 mg KOH/g                                                                                                              | [1]       |
| Iodine Value           | ≤ 3.0 g I <sub>2</sub> /100g                                                                                                     | [1]       |
| Peroxide Value         | ≤ 6.0 meq O <sub>2</sub> /kg                                                                                                     | [1]       |
| Free Glycerol Content  | ≤ 1.0 %                                                                                                                          | [1]       |
| Monoglycerides Content | 15.0% - 23.0%                                                                                                                    | [12]      |
| Diglycerides Content   | 40.0% - 60.0%                                                                                                                    | [12]      |
| Triglycerides Content  | 21.0% - 35.0%                                                                                                                    | [12]      |
| Solubility             | Soluble in chloroform and dichloromethane (when heated); practically insoluble in ethanol (95%), hexane, mineral oil, and water. | [8]       |

## Experimental Protocols

**Glyceryl dibehenate** is a key component in the formulation of various advanced drug delivery systems. Below are detailed methodologies for two common applications: the preparation of Solid Lipid Nanoparticles (SLNs) and the formulation of sustained-release tablets.

### Preparation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication

This protocol describes a common method for producing SLNs using **glyceryl dibehenate** as the lipid matrix.

#### Materials:

- **Glyceryl dibehenate** (e.g., Compritol® 888 ATO)
- Active Pharmaceutical Ingredient (API)
- Surfactant (e.g., Poloxamer 188, Tween® 80)
- Purified water

#### Methodology:

- **Preparation of the Lipid Phase:** The **glyceryl dibehenate** is melted at a temperature 5-10°C above its melting point (approximately 80°C).[2] The lipophilic API is then dissolved or dispersed in the molten lipid.
- **Preparation of the Aqueous Phase:** The surfactant(s) are dissolved in purified water and heated to the same temperature as the lipid phase.[2]
- **Pre-emulsion Formation:** The hot lipid phase is dispersed into the hot aqueous surfactant solution under high-shear mixing (e.g., using an Ultra-Turrax) at approximately 8000 rpm for 1-5 minutes to form a coarse oil-in-water emulsion.[2]
- **Homogenization:** The pre-emulsion is immediately subjected to high-pressure homogenization (HPH) at a pressure of 500 bar for three cycles. The temperature should be maintained above the melting point of the lipid.[2] Alternatively, ultrasonication can be used for a defined period (e.g., 2-8 minutes) to reduce the particle size.[13]
- **Cooling and Nanoparticle Formation:** The resulting nanoemulsion is cooled down in an ice bath or at room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.[14]
- **Characterization:** The SLN dispersion is characterized for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

## Formulation of Sustained-Release Matrix Tablets by Direct Compression

This protocol outlines the procedure for manufacturing sustained-release tablets where **glyceryl dibehenate** acts as the matrix-forming agent.

Materials:

- Active Pharmaceutical Ingredient (API)
- **Glyceryl dibehenate** (e.g., Compritol® 888 ATO)
- Filler/binder (e.g., microcrystalline cellulose, lactose)
- Lubricant (e.g., magnesium stearate)

Methodology:

- Blending: The API, **glyceryl dibehenate**, and filler are accurately weighed and blended in a suitable mixer (e.g., a V-blender) for a specified time (e.g., 15 minutes) to ensure uniform distribution.
- Lubrication: The lubricant is then added to the blend and mixed for a shorter duration (e.g., 3-5 minutes). Over-mixing with the lubricant should be avoided as it can negatively impact tablet hardness and dissolution.
- Compression: The final blend is compressed into tablets using a tablet press with appropriate tooling. Compression force is a critical parameter that needs to be optimized to achieve the desired tablet hardness and release profile.
- Optional Post-Heating: To potentially enhance the sustained-release properties and use a minimal amount of **glyceryl dibehenate**, the compressed tablets can be subjected to a post-heating step.<sup>[15][16]</sup> This involves storing the tablets in a dry oven at a temperature slightly below or at the melting point of the lipid (e.g., 60-90°C) for a defined period (e.g., 15-45 minutes).<sup>[15][16]</sup> This process allows the lipid to melt and form a more coherent matrix structure.<sup>[16]</sup>
- Characterization: The tablets are evaluated for their physical properties (hardness, friability, weight variation) and, most importantly, for their in-vitro drug release profile using a suitable dissolution apparatus and medium.

## Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.



[Click to download full resolution via product page](#)

Caption: Workflow for Solid Lipid Nanoparticle (SLN) Preparation.



[Click to download full resolution via product page](#)

Caption: Workflow for Sustained-Release Tablet Formulation.

## Conclusion

**Glyceryl dibehenate** is a well-characterized and highly functional lipid excipient with a proven track record in pharmaceutical formulations. Its utility in creating sustained-release profiles and as a lipid matrix for nanoparticles makes it a valuable tool for drug development professionals. The information and protocols provided in this guide serve as a foundational resource for the effective application of **glyceryl dibehenate** in the development of advanced drug delivery systems.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. daltosur.com [daltosur.com]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. gattefosse.com [gattefosse.com]
- 4. specialchem.com [specialchem.com]
- 5. cphi-online.com [cphi-online.com]
- 6. Structural and thermal characterization of glyceryl behenate by X-ray diffraction coupled to differential calorimetry and infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. phexcom.com [phexcom.com]
- 9. Compritol® 888 ATO · Gattefossé [gattefosse.com]
- 10. explore.azelis.com [explore.azelis.com]
- 11. researchgate.net [researchgate.net]
- 12. Glyceryl Dibehenate [doi.usp.org]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Techniques for the Assessment of Drug-Lipid Interactions and the Active Substance Distribution in Liquid Dispersions of Solid Lipid Microparticles (SLM) Produced de novo and Reconstituted from Spray-Dried Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of Sustained Release Tablet with Minimized Usage of Glyceryl Behenate Using Post-Heating Method | Semantic Scholar [semanticscholar.org]
- 16. Preparation of Sustained Release Tablet with Minimized Usage of Glyceryl Behenate Using Post-Heating Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Glyceryl Dibehenate: A Comprehensive Technical Guide for Pharmaceutical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592486#cas-number-and-synonyms-for-glyceryl-dibehenate]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)